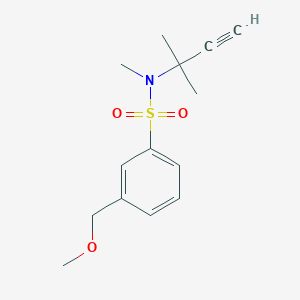
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its ability to target specific proteins that play a crucial role in the development of cancer and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its ability to inhibit the activity of specific proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These proteins play a crucial role in the development and proliferation of cancer cells and immune cells. By inhibiting their activity, the compound can prevent the growth and spread of cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in vitro and in vivo. The compound has been found to have a high affinity for BTK and ITK proteins, which are expressed in various types of cancer cells and immune cells. By inhibiting their activity, the compound can induce apoptosis (cell death) in cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is its high selectivity for specific proteins, which makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune diseases. However, the compound has several limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments to study the compound's therapeutic properties.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to explore the compound's potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-nitrobenzenesulfonamide with 2-methylbut-3-yn-2-ol. The resulting product is then subjected to reduction, followed by a series of reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in recent years. The compound has been found to inhibit the activity of specific proteins that are involved in the development of cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs for the treatment of these conditions.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-6-14(2,3)15(4)19(16,17)13-9-7-8-12(10-13)11-18-5/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALYMJOYPYJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)
![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)



![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)